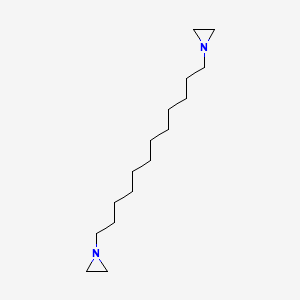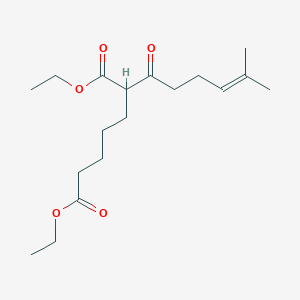
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate is an organic compound with the molecular formula C18H30O5 It is a diester derivative of heptanedioic acid, featuring a 5-methylhex-4-enoyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method for synthesizing diethyl 2-(5-methylhex-4-enoyl)heptanedioate involves the Dieckmann condensation. This reaction is an intramolecular Claisen condensation where diethyl heptanedioate reacts with a base, such as sodium ethoxide, to form a cyclic β-ketoester. The reaction typically requires an alcohol solvent and an acid workup to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale Dieckmann condensation reactions, optimized for yield and purity. The process would include precise control of reaction conditions, such as temperature, solvent choice, and reagent concentrations, to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides, depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing prodrugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl 2-(5-methylhex-4-enoyl)heptanedioate involves its interaction with various molecular targets and pathways. For example, in biological systems, esterases can hydrolyze the ester bonds, releasing the active carboxylic acid derivatives. These derivatives can then participate in further biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl heptanedioate: A simpler diester without the 5-methylhex-4-enoyl substituent.
Dimethyl heptanedioate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl adipate: Another diester with a shorter carbon chain.
Uniqueness
Diethyl 2-(5-methylhex-4-enoyl)heptanedioate is unique due to its specific substituent, which imparts distinct chemical properties and reactivity compared to other diesters. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
53377-62-1 |
|---|---|
Formule moléculaire |
C18H30O5 |
Poids moléculaire |
326.4 g/mol |
Nom IUPAC |
diethyl 2-(5-methylhex-4-enoyl)heptanedioate |
InChI |
InChI=1S/C18H30O5/c1-5-22-17(20)13-8-7-11-15(18(21)23-6-2)16(19)12-9-10-14(3)4/h10,15H,5-9,11-13H2,1-4H3 |
Clé InChI |
JQYQUHFTBAAPLD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCCC(C(=O)CCC=C(C)C)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


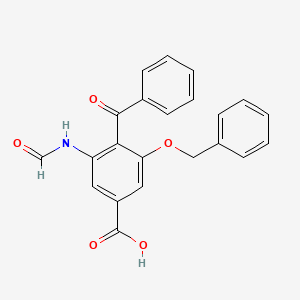
![10H-Phenothiazine, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14629528.png)


![1,1,3,3-Tetraethenyl-1,3-bis[(trichloroacetyl)oxy]distannoxane](/img/structure/B14629542.png)

![2-Methyl-N-[(1S)-1-(naphthalen-1-yl)ethyl]prop-2-enamide](/img/structure/B14629549.png)


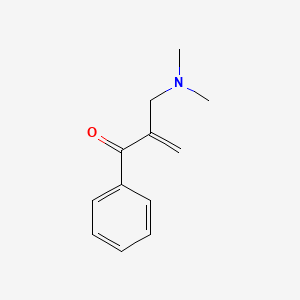
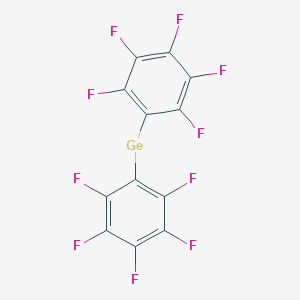
![2,3-Bis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14629585.png)
